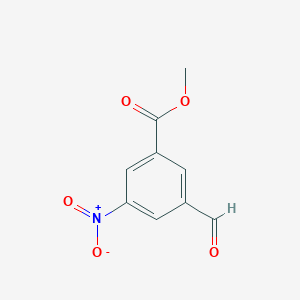

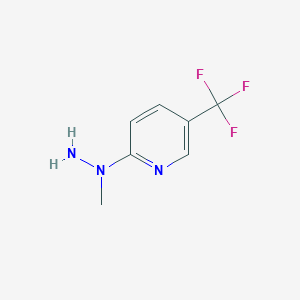

5-Ethoxy-3-methyl-6-phenyl-1,2,4-triazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Ethoxy-3-methyl-6-phenyl-1,2,4-triazine, also known as MET or Metribuzin, is a herbicide that has been widely used in agriculture to control weeds. It belongs to the class of triazine herbicides, which are known for their selective action against broadleaf weeds and grasses. MET has been used extensively in the United States, Europe, and Asia for over 50 years, and its effectiveness in controlling weeds has made it a popular choice among farmers.

Mécanisme D'action

5-Ethoxy-3-methyl-6-phenyl-1,2,4-triazine works by inhibiting the photosynthesis process in plants, which ultimately leads to their death. It does this by binding to the D1 protein in the photosystem II complex, which is responsible for the light-dependent reactions of photosynthesis. This binding prevents the transfer of electrons from water to plastoquinone, which disrupts the electron transport chain and ultimately leads to the production of reactive oxygen species that damage the plant cells.

Effets Biochimiques Et Physiologiques

5-Ethoxy-3-methyl-6-phenyl-1,2,4-triazine has been shown to have a wide range of biochemical and physiological effects on plants. It has been shown to inhibit the synthesis of chlorophyll, carotenoids, and other pigments that are essential for photosynthesis. It also disrupts the synthesis of nucleic acids and proteins, which are necessary for plant growth and development. In addition, 5-Ethoxy-3-methyl-6-phenyl-1,2,4-triazine has been shown to induce oxidative stress in plants, which can lead to cell death.

Avantages Et Limitations Des Expériences En Laboratoire

5-Ethoxy-3-methyl-6-phenyl-1,2,4-triazine has several advantages for use in lab experiments. It is relatively inexpensive and readily available, which makes it a popular choice for researchers. It is also highly selective in its action against weeds, which allows for precise control of experimental conditions. However, 5-Ethoxy-3-methyl-6-phenyl-1,2,4-triazine also has several limitations, including its potential for environmental contamination and its toxicity to non-target organisms. These factors must be carefully considered when designing experiments using 5-Ethoxy-3-methyl-6-phenyl-1,2,4-triazine.

Orientations Futures

There are several areas of future research that could benefit from further study of 5-Ethoxy-3-methyl-6-phenyl-1,2,4-triazine. One area of interest is the development of new methods for synthesizing 5-Ethoxy-3-methyl-6-phenyl-1,2,4-triazine that are more efficient and environmentally friendly. Another area of interest is the investigation of the impact of 5-Ethoxy-3-methyl-6-phenyl-1,2,4-triazine on soil microbial communities and other non-target organisms. Finally, there is a need for further research into the potential use of 5-Ethoxy-3-methyl-6-phenyl-1,2,4-triazine in combination with other herbicides to improve weed control and reduce the risk of herbicide resistance.

Méthodes De Synthèse

5-Ethoxy-3-methyl-6-phenyl-1,2,4-triazine can be synthesized through various methods, including condensation of 2-amino-4,6-dimethylpyrimidine with ethyl chloroacetate, followed by cyclization with phenylhydrazine. Another method involves the reaction of 2-amino-4,6-dimethylpyrimidine with ethyl chloroformate, followed by reaction with phenylhydrazine. The synthesis of 5-Ethoxy-3-methyl-6-phenyl-1,2,4-triazine is a complex process that requires careful control of reaction conditions to obtain high yields of the desired product.

Applications De Recherche Scientifique

5-Ethoxy-3-methyl-6-phenyl-1,2,4-triazine has been extensively studied for its herbicidal properties and its impact on the environment. It has been shown to effectively control a wide range of weeds, including annual grasses and broadleaf weeds. 5-Ethoxy-3-methyl-6-phenyl-1,2,4-triazine is also known for its low toxicity to mammals and its relatively short half-life in soil, which makes it an attractive option for weed control in agriculture.

Propriétés

Numéro CAS |

190711-27-4 |

|---|---|

Nom du produit |

5-Ethoxy-3-methyl-6-phenyl-1,2,4-triazine |

Formule moléculaire |

C12H13N3O |

Poids moléculaire |

215.25 g/mol |

Nom IUPAC |

5-ethoxy-3-methyl-6-phenyl-1,2,4-triazine |

InChI |

InChI=1S/C12H13N3O/c1-3-16-12-11(15-14-9(2)13-12)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3 |

Clé InChI |

NEPOYNZOOYROQI-UHFFFAOYSA-N |

SMILES |

CCOC1=C(N=NC(=N1)C)C2=CC=CC=C2 |

SMILES canonique |

CCOC1=C(N=NC(=N1)C)C2=CC=CC=C2 |

Synonymes |

1,2,4-Triazine,5-ethoxy-3-methyl-6-phenyl-(9CI) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

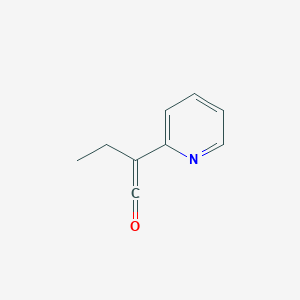

![1-[6-(Benzyloxy)pyridin-3-YL]ethanone](/img/structure/B64862.png)